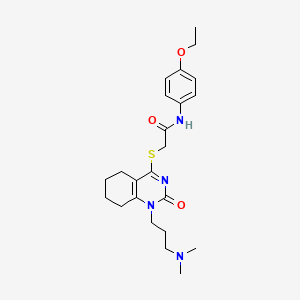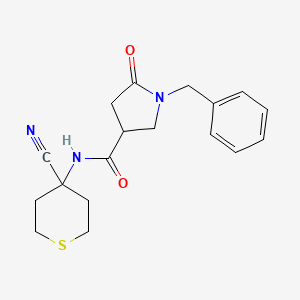![molecular formula C20H19F3N2O2S B2604774 2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 851412-08-3](/img/structure/B2604774.png)
2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. It is a synthetic compound that is used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and its potential benefits and limitations for laboratory experiments.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide' involves the reaction of 1-propyl-3-indolethiol with 4-(trifluoromethoxy)benzoyl chloride followed by reaction with N-(2-bromoethyl)acetamide.
Starting Materials
1-propyl-3-indolethiol, 4-(trifluoromethoxy)benzoyl chloride, N-(2-bromoethyl)acetamide
Reaction
1. 1-propyl-3-indolethiol is reacted with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine to form 2-(1-propylindol-3-yl)sulfanyl-4-(trifluoromethoxy)benzoic acid., 2. The resulting acid is then reacted with N-(2-bromoethyl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final compound, 2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide.
作用机制
The mechanism of action of 2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the production of inflammatory cytokines. It also inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Additionally, it has been found to interact with specific receptors in the brain, which may contribute to its potential in the treatment of neurological disorders.
生化和生理效应
2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide has various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, which may contribute to its anti-inflammatory activity. It also exhibits antioxidant activity, which may protect cells from oxidative damage. Additionally, it has been found to inhibit the growth of cancer cells, which may contribute to its potential in the treatment of cancer.
实验室实验的优点和局限性
One of the advantages of using 2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide in lab experiments is its potential in the treatment of various diseases. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective activity, which makes it a promising compound for further research. However, one of the limitations of using this compound is its potential toxicity. It has been found to exhibit cytotoxicity at higher concentrations, which may limit its use in certain experiments.
未来方向
There are various future directions for the research of 2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide. One direction is to investigate its potential in the treatment of other diseases, such as cardiovascular disease and diabetes. Another direction is to investigate its mechanism of action in more detail, as well as its potential interactions with other compounds. Additionally, further research is needed to determine its safety and toxicity profile, as well as its potential for clinical use.
科学研究应用
2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide has various scientific research applications. It is commonly used in studies related to the treatment of cancer, inflammation, and neurological disorders. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It also exhibits anti-inflammatory activity by reducing the production of inflammatory cytokines. Additionally, it has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2S/c1-2-11-25-12-18(16-5-3-4-6-17(16)25)28-13-19(26)24-14-7-9-15(10-8-14)27-20(21,22)23/h3-10,12H,2,11,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNNHYGAVGSMLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

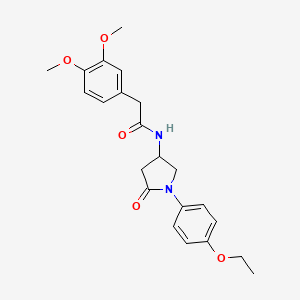
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-naphthamide](/img/structure/B2604692.png)
![8'-((dimethylamino)methyl)-7'-hydroxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2604698.png)
![1-(Chloromethyl)-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2604699.png)
![(1R,5S)-N-(3,4-dichlorophenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2604702.png)
![(E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2604704.png)
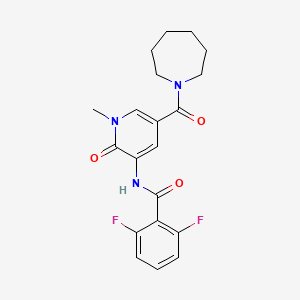
![2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol](/img/structure/B2604707.png)
![2-ethyl-1-(5-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone](/img/structure/B2604708.png)
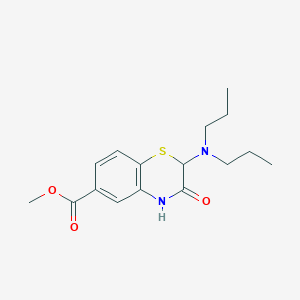
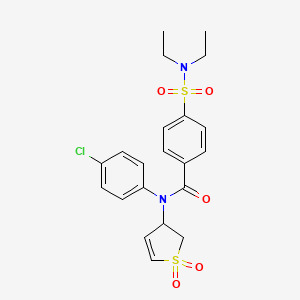
![2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2604712.png)
